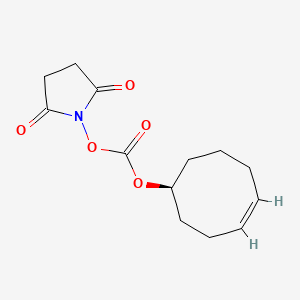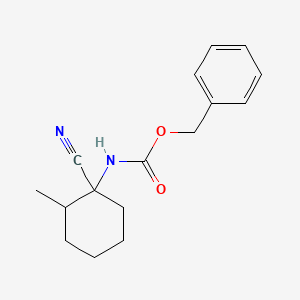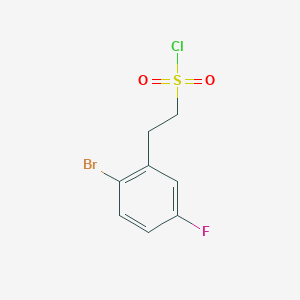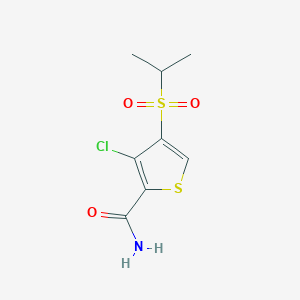
(E)-Cyclooct-4-enyl 2,5-dioxo-1-pyrrolidinyl carbonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-Cyclooct-4-enyl 2,5-dioxo-1-pyrrolidinyl carbonate is a chemical compound with the molecular formula C13H17NO5. It is known for its application in bioorthogonal chemistry, particularly in the synthesis of vancomycin-TCO, which can bind to the cell wall of gram-positive bacteria . This compound is also utilized in strain-promoted copper-free click chemistry cycloaddition reactions with 1,2,4,5-tetrazines .
准备方法
The synthesis of (E)-Cyclooct-4-enyl 2,5-dioxo-1-pyrrolidinyl carbonate involves the functionalization of cyclooctene derivatives. One common method includes the reaction of cyclooctene with succinimidyl carbonate or N-hydroxysuccinimidyl carbonate under suitable conditions . The reaction typically requires a catalyst-free environment and can be performed at room temperature. Industrial production methods may involve the use of large-scale reactors and optimized conditions to ensure high yield and purity of the product.
化学反应分析
(E)-Cyclooct-4-enyl 2,5-dioxo-1-pyrrolidinyl carbonate undergoes various chemical reactions, including:
Click Chemistry Reactions: It reacts with tetrazine-functionalized compounds or biomolecules without the need for a catalyst, resulting in a stable covalent linkage.
Diels-Alder Cycloaddition: The 4+2 inverse electron demand Diels-Alder cycloaddition between trans-cyclooctene and tetrazines is a notable reaction, known for its fast and biologically compatible ligation technology.
Common reagents used in these reactions include tetrazines and other functionalized compounds. The major products formed from these reactions are stable covalent linkages that are useful in biological labeling and imaging .
科学研究应用
(E)-Cyclooct-4-enyl 2,5-dioxo-1-pyrrolidinyl carbonate has several scientific research applications:
Biological Labeling and Imaging: It is used in the synthesis of vancomycin-TCO, which can bind to the cell wall of gram-positive bacteria and react with tetrazine-decorated magneto-fluorescent nanoparticles.
Bioorthogonal Chemistry: The compound is valuable in bioorthogonal labeling methods, which are useful for the detection of gram-positive bacteria.
Organic Synthesis: It serves as a building block in various organic synthesis reactions, particularly in the preparation of complex molecules.
Material Science: The compound is used in the development of materials such as urethanes, polyurethanes, and flame retardants.
作用机制
The mechanism of action of (E)-Cyclooct-4-enyl 2,5-dioxo-1-pyrrolidinyl carbonate involves its ability to undergo strain-promoted copper-free click chemistry reactions. The compound reacts with tetrazine-functionalized biomolecules, resulting in a stable covalent linkage. This reaction is facilitated by the 4+2 inverse electron demand Diels-Alder cycloaddition, which is the fastest biologically compatible ligation technology reported . The molecular targets and pathways involved include the cell wall of gram-positive bacteria and tetrazine-decorated nanoparticles .
相似化合物的比较
(E)-Cyclooct-4-enyl 2,5-dioxo-1-pyrrolidinyl carbonate is unique due to its ability to undergo fast and efficient click chemistry reactions without the need for a catalyst. Similar compounds include:
- (E)-4-Cycloocten-1-yl 2,5-dioxo-1-pyrrolidinyl ester carbonic acid
- trans-4-Cycloocten-1-yl 2,5-dioxo-1-pyrrolidinyl carbonate
- TCO-N-hydroxysuccinimidyl carbonate
- TCO-NHS
- TCO-carbonate
These compounds share similar functional groups and reactivity but may differ in their specific applications and reaction conditions.
属性
IUPAC Name |
[(1S,4E)-cyclooct-4-en-1-yl] (2,5-dioxopyrrolidin-1-yl) carbonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5/c15-11-8-9-12(16)14(11)19-13(17)18-10-6-4-2-1-3-5-7-10/h1-2,10H,3-9H2/b2-1+/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUGQJOKGFAIFAQ-TXXBHVLJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)ON2C(=O)CCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C=C/CC[C@H](C1)OC(=O)ON2C(=O)CCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-{[(Pyridin-4-yl)methyl]amino}cyclohexane-1-carboxamide](/img/structure/B6350808.png)
![1-{[(Pyridin-4-yl)methyl]amino}cyclopentane-1-carboxamide](/img/structure/B6350809.png)
![Ethyl 4-{[(tert-butoxy)carbonyl]amino}-4-cyanopiperidine-1-carboxylate](/img/structure/B6350815.png)
![Ethyl 4-(aminomethyl)-4-{[(tert-butoxy)carbonyl]amino}piperidine-1-carboxylate](/img/structure/B6350817.png)
![Ethyl 4-{[(benzyloxy)carbonyl]amino}-4-cyanopiperidine-1-carboxylate](/img/structure/B6350822.png)

![2-tert-Butyl-3-iodoimidazo[1,2-a]pyridine](/img/structure/B6350835.png)
![2-tert-Butyl-3-iodoimidazo[1,2-a]pyrimidine](/img/structure/B6350844.png)
![2-(2H-1,3-Benzodioxol-5-yl)-3-iodoimidazo[1,2-a]pyrimidine](/img/structure/B6350849.png)
![3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B6350851.png)
![3-Iodo-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B6350865.png)
![2-(2H-1,3-Benzodioxol-5-yl)-6-chloro-3-iodoimidazo[1,2-a]pyridine](/img/structure/B6350869.png)


